1-(4-Iodophenyl)propan-2-one chemical properties and structure
1-(4-Iodophenyl)propan-2-one chemical properties and structure
An In-depth Technical Guide to 1-(4-Iodophenyl)propan-2-one: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(4-Iodophenyl)propan-2-one, a key chemical intermediate. It details the compound's structural and physicochemical properties, offers insights into its synthesis and reactivity, and explores its significant role as a versatile building block in the fields of organic synthesis and pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics and utility.
Chemical Identity and Structure
1-(4-Iodophenyl)propan-2-one, also known as p-iodophenylacetone, is an aromatic ketone.[1] Its structure consists of a propan-2-one moiety attached to a phenyl ring, which is substituted with an iodine atom at the para (4) position.[2] This substitution is critical to the compound's reactivity, providing a functional handle for a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.
The presence of the iodine atom, a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring, making the C-I bond a focal point for synthetic transformations.[2] The ketone functional group is also a site of rich chemical reactivity, allowing for modifications such as reductions, additions, and enolate chemistry.
Key Identifiers:
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IUPAC Name: 1-(4-iodophenyl)propan-2-one[1]
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CAS Number: 21906-36-5[1]
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Molecular Formula: C₉H₉IO[1]
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Synonyms: (4-IODOPHENYL)ACETONE, 1-(p-Iodophenyl)-2-propanone, p-iodophenylacetone[1][2]
Physicochemical and Spectroscopic Properties
1-(4-Iodophenyl)propan-2-one typically presents as a solid or crystalline substance and exhibits moderate solubility in common organic solvents.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 260.07 g/mol | [1][3] |
| Exact Mass | 259.96981 Da | [1] |
| Appearance | Solid / Crystalline Substance | [2] |
| Polar Surface Area | 17.07 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Spectroscopic Profile
The structural identity of 1-(4-Iodophenyl)propan-2-one is unequivocally confirmed through various spectroscopic techniques. The expected spectral features are critical for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons would appear as two distinct doublets in the downfield region (approx. 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the carbonyl and the aromatic ring would likely appear as a singlet around 3.6-3.8 ppm, and the methyl protons of the ketone would present as a sharp singlet further upfield, typically around 2.1-2.3 ppm.[4]
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all nine carbon atoms in unique chemical environments.[1] Key signals include the carbonyl carbon (C=O) at a significantly downfield shift (typically >200 ppm), four distinct signals for the aromatic carbons (with the carbon bearing the iodine showing a characteristic shift), and signals for the methylene and methyl carbons in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically found in the region of 1700-1725 cm⁻¹.[5] Other significant absorptions include C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).[6]
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 260. The isotopic pattern will be characteristic of a compound containing one iodine atom. Common fragmentation patterns would include the loss of the methyl group (M-15) and the acetyl group (M-43), leading to significant fragment ions that help confirm the structure.[7]
Synthesis and Reactivity
Synthetic Protocol
While various specific synthetic routes exist, a common and reliable method for the preparation of aryl acetones involves the reaction of a substituted phenylacetic acid derivative with an organometallic reagent. A representative protocol is outlined below.
Objective: To synthesize 1-(4-Iodophenyl)propan-2-one from 4-Iodophenylacetic acid.
Principle: This two-step procedure involves the conversion of the carboxylic acid to a more reactive species (like a Weinreb amide or an acid chloride) followed by nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide or methyllithium), which upon workup yields the desired ketone. This method prevents the common issue of over-addition that can occur with more reactive organometallics and acid chlorides.
Step-by-Step Methodology:
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Activation of Carboxylic Acid:
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To a solution of 4-Iodophenylacetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the evolution of gas (HCl and CO). The completion of this step yields the intermediate 4-iodophenylacetyl chloride.
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Formation of the Ketone:
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In a separate flask, prepare a solution of a suitable methylating agent, such as methylmagnesium bromide (a Grignard reagent) or, for higher yields and cleaner reactions, a Gilman cuprate reagent (lithium dimethylcuprate, Me₂CuLi).
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Cool the solution of the methylating agent to a low temperature (e.g., -78 °C for Me₂CuLi).
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Slowly add the previously prepared solution of 4-iodophenylacetyl chloride to the cold solution of the methylating agent. The use of a cuprate is particularly effective as it selectively reacts once to form the ketone without significant alcohol byproduct formation.
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Quenching and Workup:
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After the addition is complete, allow the reaction to stir at low temperature for an additional hour before slowly warming to room temperature.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
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Purification:
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(4-Iodophenyl)propan-2-one.
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Caption: Synthetic workflow for 1-(4-Iodophenyl)propan-2-one.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(4-Iodophenyl)propan-2-one is dominated by its two primary functional groups:
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The Aryl Iodide: The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions. This makes the compound a valuable precursor in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8] These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The iodine atom serves as an excellent leaving group in the oxidative addition step of these catalytic cycles.
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The Ketone: The carbonyl group can undergo a wide array of transformations. It can be reduced to a secondary alcohol, 1-(4-iodophenyl)propan-2-ol, using reducing agents like sodium borohydride (NaBH₄). The adjacent methylene protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.
Application in Drug Discovery and Development
1-(4-Iodophenyl)propan-2-one is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate or building block in the synthesis of APIs and other complex organic molecules.[2]
Role as a Key Building Block
Its structure is particularly valuable in medicinal chemistry. The iodophenyl moiety allows for the late-stage introduction of diverse functionalities via cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
A prominent example of its utility is in the synthesis of precursors to modern pharmaceuticals. For instance, a closely related structure, 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a key intermediate in some reported synthetic routes for Apixaban, a widely used anticoagulant.[9] This highlights the industrial relevance of the iodophenyl scaffold in constructing complex, high-value molecules.
Furthermore, the iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), making this compound and its derivatives potential candidates for the development of radiopharmaceuticals for diagnostic imaging (SPECT/PET) or targeted radiotherapy.[8]
Caption: Role of the core scaffold in a drug discovery workflow.
Safety and Handling
While a specific, comprehensive safety datasheet for 1-(4-Iodophenyl)propan-2-one is not universally available, data from structurally related compounds, such as 1-(4-iodophenyl)ethan-1-one and 1-(4-nitrophenyl)propan-2-one, can inform handling procedures.[10][11]
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General Hazards: This class of compounds should be handled with care. Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[10]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Disclaimer: The information provided is for research and development purposes only. A full risk assessment should be conducted before handling this chemical.
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